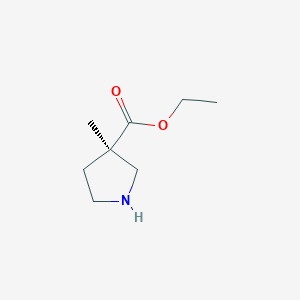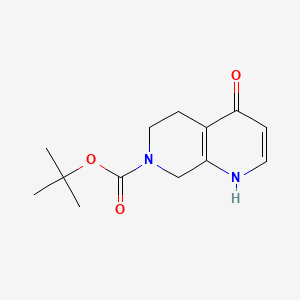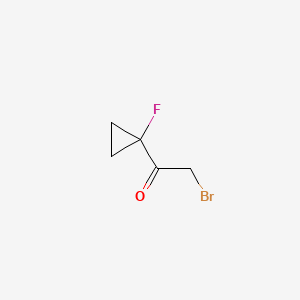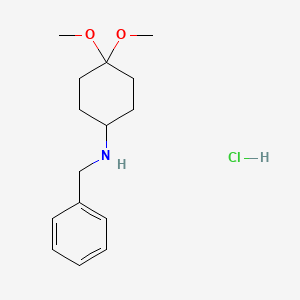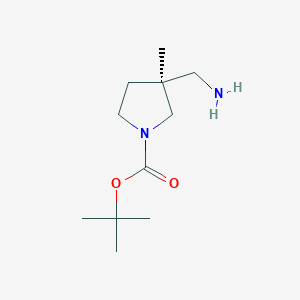
tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate: is a specialized chemical compound prominently used in various scientific disciplines such as chemistry, biology, and medicine. Its unique structure allows it to participate in a range of chemical reactions and exhibit distinct properties that are valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate often involves a multi-step process. The primary steps include:
Starting with the preparation of 3-methylpyrrolidine.
Functionalization of the compound to introduce the aminomethyl group.
Incorporation of the tert-butyl ester at the carboxylate position.
Utilization of reagents such as tert-butyl chloroformate for the ester formation. Industrial Production Methods : On an industrial scale, this compound is produced using automated reactors with precise control over temperature and pH to ensure high yield and purity. Scale-up processes involve optimization of each step to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: : tert-Butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate undergoes a variety of reactions:
Oxidation and Reduction: : These reactions can modify the functional groups, impacting the reactivity of the compound.
Substitution: : The aminomethyl group can participate in nucleophilic substitution reactions. Common Reagents and Conditions : Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction respectively. Substitution reactions might involve reagents like halogenating agents or bases. Major Products : The resulting products depend on the reaction type, often forming derivatives with altered functional groups or enhanced reactivity for further applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of pharmaceuticals and agrochemicals. Biology : It plays a role in biochemical research, particularly in the study of enzyme interactions and cellular mechanisms. Medicine : Potential therapeutic applications include acting as a precursor for drugs targeting specific enzymes or receptors. Industry : Utilized in the manufacture of polymers and specialty chemicals, contributing to advancements in materials science.
Wirkmechanismus
The mechanism by which tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate exerts its effects involves interactions at the molecular level:
Molecular Targets: : It interacts with specific enzymes or receptors, influencing their activity.
Pathways Involved: : The compound can alter signaling pathways, impacting cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds with similar structures, tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate stands out due to:
Unique Structural Features: : The specific configuration and functional groups provide distinct reactivity and binding properties.
Similar Compounds: : Analogous compounds might include other substituted pyrrolidines or aminomethyl derivatives, each with varying degrees of similarity and divergence in their applications and reactivities.
Hope that satisfies your curiosity. Anything else you're pondering over?
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNDQGUYWSBCD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
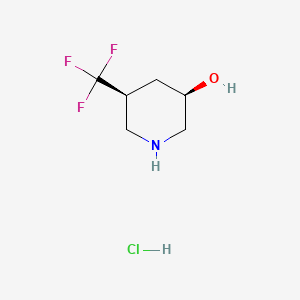
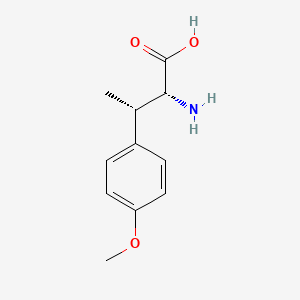
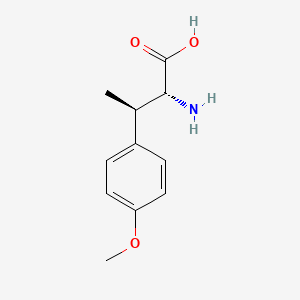
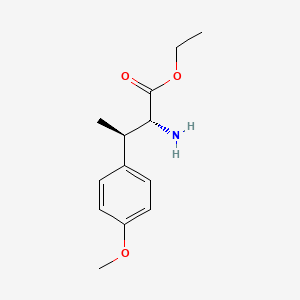
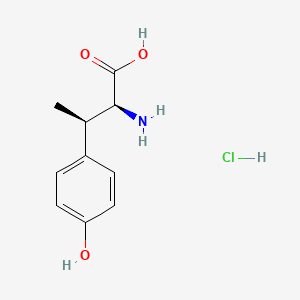
![(2S,3S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8195531.png)
![(2R,3R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8195537.png)
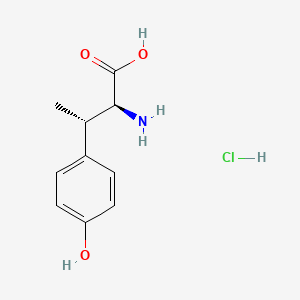
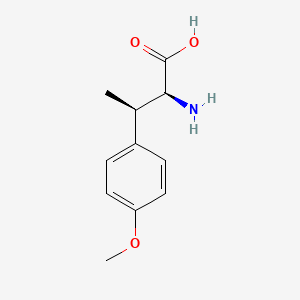
![benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B8195553.png)
